molecular formula C10H8BrN3 B11865951 4-(1-Aziridinyl)-6-bromocinnoline CAS No. 68211-07-4

4-(1-Aziridinyl)-6-bromocinnoline

Cat. No.: B11865951
CAS No.: 68211-07-4
M. Wt: 250.09 g/mol
InChI Key: KEBHXAPQDGLIEA-UHFFFAOYSA-N
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Description

4-(1-Aziridinyl)-6-bromocinnoline is a heterocyclic organic compound that features both an aziridine ring and a bromine atom attached to a cinnoline core. The aziridine ring is a three-membered nitrogen-containing ring, which is known for its high reactivity due to ring strain. The presence of the bromine atom adds to the compound’s versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aziridinyl)-6-bromocinnoline typically involves the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-substituted anilines and nitriles.

    Aziridine Ring Formation: The aziridine ring can be introduced through the reaction of the brominated cinnoline with aziridine or its derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aziridinyl)-6-bromocinnoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of more complex structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Ring-Opening Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of acids or bases.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Ring-Opened Products: Amines, alcohols, or thiols with extended carbon chains.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-(1-Aziridinyl)-6-bromocinnoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings, particularly in the automotive and electronics industries.

Mechanism of Action

The mechanism of action of 4-(1-Aziridinyl)-6-bromocinnoline involves its interaction with various molecular targets:

    Molecular Targets: The aziridine ring can alkylate nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes.

    Pathways Involved: The compound can induce DNA cross-linking, leading to the inhibition of DNA replication and transcription, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aziridinyl)-3-buten-2-one: Another aziridine-containing compound with antimicrobial and anticancer properties.

    Aziridine-1-carbaldehyde Oximes: Known for their cytotoxic activity and potential as anticancer agents.

    Trifunctional Aziridine Crosslinkers: Used in industrial applications for enhancing the properties of coatings and adhesives.

Uniqueness

4-(1-Aziridinyl)-6-bromocinnoline is unique due to the combination of the aziridine ring and the bromine atom on the cinnoline core. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

68211-07-4

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

4-(aziridin-1-yl)-6-bromocinnoline

InChI

InChI=1S/C10H8BrN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2

InChI Key

KEBHXAPQDGLIEA-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CN=NC3=C2C=C(C=C3)Br

Origin of Product

United States

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